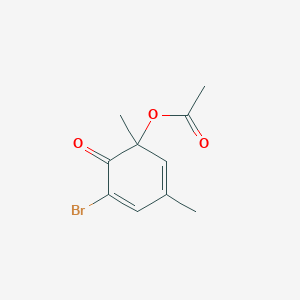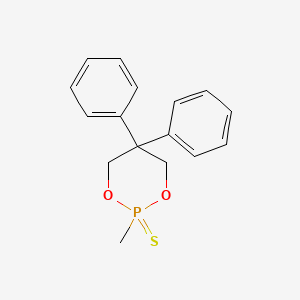
Benzenamine, 4-(2,3-dimethoxypropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(2,3-dimethoxypropoxy)-, also known as 4-(2,3-dimethoxypropoxy)aniline, is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2,3-dimethoxypropoxy group. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(2,3-dimethoxypropoxy)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitroaniline with 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: Benzenamine, 4-(2,3-dimethoxypropoxy)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The nitro precursor can be reduced to the amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(2,3-dimethoxypropoxy)aniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenamine, 4-(2,3-dimethoxypropoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2,3-dimethoxypropoxy)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
4-Methoxyaniline: Similar structure but with a methoxy group instead of the 2,3-dimethoxypropoxy group.
4-Ethoxyaniline: Contains an ethoxy group, offering different reactivity and properties.
Uniqueness: Benzenamine, 4-(2,3-dimethoxypropoxy)- is unique due to the presence of the 2,3-dimethoxypropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate for synthesizing compounds with specific properties and activities.
Properties
CAS No. |
94925-58-3 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(2,3-dimethoxypropoxy)aniline |
InChI |
InChI=1S/C11H17NO3/c1-13-7-11(14-2)8-15-10-5-3-9(12)4-6-10/h3-6,11H,7-8,12H2,1-2H3 |
InChI Key |
DTYRHMVURBUISJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
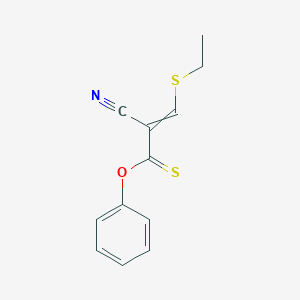
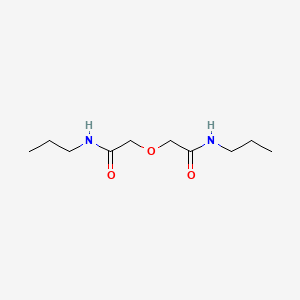
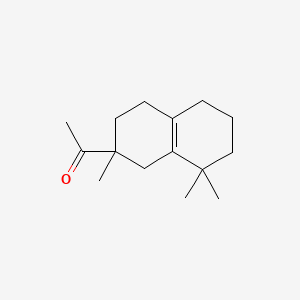

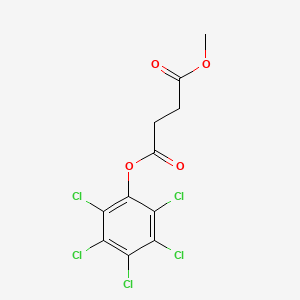
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
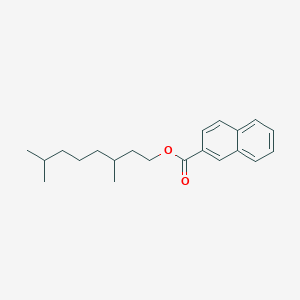
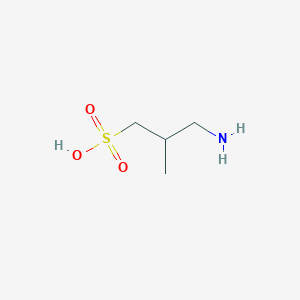
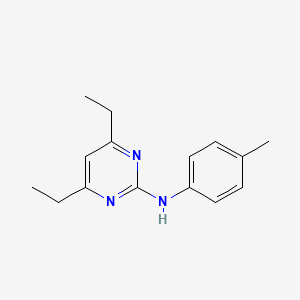
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)
